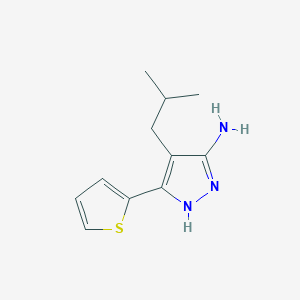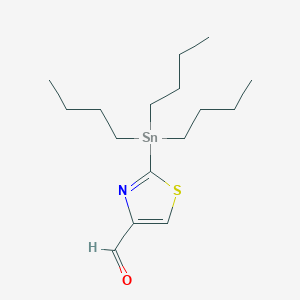
2-(Tributylstannyl)thiazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Tributylstannyl)-1,3-thiazole-4-carbaldehyde is an organotin compound that features a thiazole ring substituted with a tributylstannyl group and an aldehyde functional group. This compound is of interest due to its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions. The presence of the tributylstannyl group makes it a valuable reagent in various synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tributylstannyl)-1,3-thiazole-4-carbaldehyde typically involves the stannylation of a thiazole precursor. One common method is the reaction of 2-bromo-1,3-thiazole-4-carbaldehyde with tributyltin hydride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) at elevated temperatures. The reaction proceeds via a palladium-catalyzed stannylation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 2-(tributylstannyl)-1,3-thiazole-4-carbaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Tributylstannyl)-1,3-thiazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound is commonly used in Stille coupling reactions, where it reacts with organic halides or pseudohalides to form carbon-carbon bonds.
Oxidation and Reduction: The aldehyde group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Palladium Catalysts: Used in Stille coupling reactions.
Tributyltin Hydride: Used in the stannylation process.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Coupling Products: Formation of biaryl or alkyl-aryl compounds.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Wissenschaftliche Forschungsanwendungen
2-(Tributylstannyl)-1,3-thiazole-4-carbaldehyde has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of materials with specific electronic or photophysical properties.
Catalysis: Acts as a precursor in the preparation of catalysts for various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(tributylstannyl)-1,3-thiazole-4-carbaldehyde primarily involves its role as a reagent in Stille coupling reactions. The palladium-catalyzed process includes the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the organic halide.
Transmetalation: The organotin compound transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Tributylstannyl)pyridine
- 2-(Tributylstannyl)thiophene
- 2-(Tributylstannyl)furan
Uniqueness
2-(Tributylstannyl)-1,3-thiazole-4-carbaldehyde is unique due to the presence of both a thiazole ring and an aldehyde group, which provides versatility in synthetic applications. The thiazole ring imparts stability and reactivity, while the aldehyde group allows for further functionalization.
Eigenschaften
Molekularformel |
C16H29NOSSn |
|---|---|
Molekulargewicht |
402.2 g/mol |
IUPAC-Name |
2-tributylstannyl-1,3-thiazole-4-carbaldehyde |
InChI |
InChI=1S/C4H2NOS.3C4H9.Sn/c6-1-4-2-7-3-5-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3; |
InChI-Schlüssel |
IZSBCUFKBRRYAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC(=CS1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Bicyclo[2.2.2]octan-2-ylmethyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13639769.png)
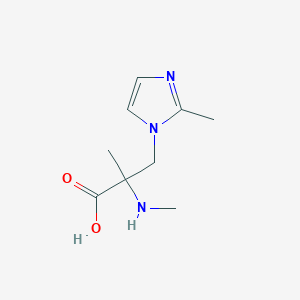
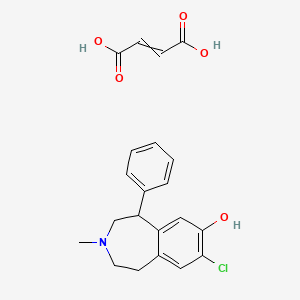
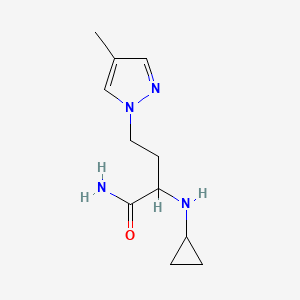


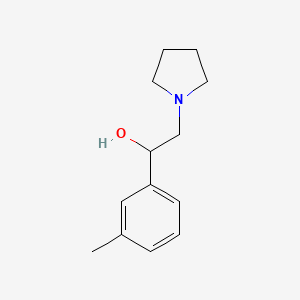
![{9-Propyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine](/img/structure/B13639811.png)
![4-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13639820.png)

